molecular formula C14H11BrN2S B5646270 2-[(3-bromophenyl)methylsulfanyl]-1H-benzimidazole CAS No. 5571-61-9

2-[(3-bromophenyl)methylsulfanyl]-1H-benzimidazole

Cat. No.: B5646270
CAS No.: 5571-61-9
M. Wt: 319.22 g/mol
InChI Key: BWFQMKUEJVFJEJ-UHFFFAOYSA-N
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Description

2-[(3-bromophenyl)methylsulfanyl]-1H-benzimidazole is a chemical compound that belongs to the benzimidazole class of compounds Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-bromophenyl)methylsulfanyl]-1H-benzimidazole typically involves the reaction of 3-bromobenzyl chloride with 2-mercaptobenzimidazole in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-[(3-bromophenyl)methylsulfanyl]-1H-benzimidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, palladium catalysts for cross-coupling reactions.

Major Products Formed

    Oxidation: Sulfoxide, sulfone derivatives.

    Reduction: Phenyl-substituted benzimidazole.

    Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(3-bromophenyl)methylsulfanyl]-1H-benzimidazole has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-[(3-bromophenyl)methylsulfanyl]-1H-benzimidazole involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    2-Phenylbenzimidazole: Lacks the bromophenyl and methylsulfanyl groups, resulting in different chemical properties and biological activities.

    2-(4-bromophenyl)benzimidazole: Similar structure but with the bromine atom in a different position, leading to variations in reactivity and applications.

    2-(3-bromophenyl)benzimidazole:

Uniqueness

2-[(3-bromophenyl)methylsulfanyl]-1H-benzimidazole is unique due to the presence of both the bromophenyl and methylsulfanyl groups, which confer distinct chemical properties and potential biological activities. These functional groups can participate in various chemical reactions, making the compound versatile for different applications in research and industry.

Properties

IUPAC Name

2-[(3-bromophenyl)methylsulfanyl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN2S/c15-11-5-3-4-10(8-11)9-18-14-16-12-6-1-2-7-13(12)17-14/h1-8H,9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWFQMKUEJVFJEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)SCC3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50971079
Record name 2-{[(3-Bromophenyl)methyl]sulfanyl}-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50971079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5571-61-9
Record name 2-{[(3-Bromophenyl)methyl]sulfanyl}-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50971079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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